molecular formula C9H17Br2N3 B1671797 Immepip dihydrobromide CAS No. 164391-47-3

Immepip dihydrobromide

Cat. No.: B1671797
CAS No.: 164391-47-3
M. Wt: 327.06 g/mol
InChI Key: YGNJPNRDGXJQJX-UHFFFAOYSA-N
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Description

Immepip dihydrobromide is a chemical compound known for its role as a selective agonist for histamine H3 and H4 receptors. It is chemically described as 4-(1H-Imidazol-4-ylmethyl)piperidine dihydrobromide. This compound is used extensively in scientific research due to its ability to modulate histamine receptors without affecting other receptor types .

Biochemical Analysis

Biochemical Properties

Immepip dihydrobromide plays a crucial role in biochemical reactions by acting as an agonist for histamine H3 and H4 receptors. It is equipotent to ®-α-methylhistamine and is effective in modulating histamine-mediated responses. This compound interacts with histamine receptors, particularly H3 and H4, without eliciting side activities at H1, α2, and 5-HT3 receptors . This selective interaction makes it a valuable tool for studying histamine receptor functions and their associated signaling pathways.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, chronic administration of this compound has been shown to decrease l-Dopa-induced dyskinesias in 6-hydroxydopamine-lesioned rats by reducing GABA and glutamate content in striatal dialysates . This indicates its potential role in regulating neurotransmitter release and neuronal activity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to histamine H3 and H4 receptors. As an agonist, it activates these receptors, leading to downstream signaling events that modulate various physiological responses. This compound’s selective activation of H3 and H4 receptors results in the inhibition of adenylate cyclase activity, reducing cyclic AMP levels and subsequently affecting neurotransmitter release . This mechanism is crucial for understanding its role in modulating histamine-mediated responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Chronic administration of the compound has been shown to produce long-term effects on cellular function, such as reducing l-Dopa-induced dyskinesias in animal models . The stability and degradation of this compound in laboratory conditions are essential factors to consider, as they can influence the consistency and reproducibility of experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound can significantly reduce anxiety-like behaviors and dyskinesias in various animal models . It is crucial to monitor for any toxic or adverse effects at high doses to ensure the safety and efficacy of the compound in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with histamine receptors. The compound’s metabolism and its effects on metabolic flux or metabolite levels are essential for understanding its pharmacokinetics and pharmacodynamics

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is known to interact with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these interactions is vital for optimizing its use in research and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within cells, where it exerts its effects on histamine receptors . Post-translational modifications and targeting signals are essential for its proper localization and function, influencing its overall efficacy in modulating histamine-mediated responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Immepip dihydrobromide typically involves the reaction of 4-(1H-imidazol-4-ylmethyl)piperidine with hydrobromic acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain the compound’s purity, typically achieving a purity level of ≥97% as determined by high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Immepip dihydrobromide primarily undergoes substitution reactions due to the presence of the imidazole and piperidine rings. These reactions can be influenced by various reagents and conditions.

Common Reagents and Conditions:

    Substitution Reactions: Often involve nucleophiles such as halides or hydroxides.

    Oxidation and Reduction Reactions: Less common but can occur under specific conditions with appropriate oxidizing or reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield derivatives with different functional groups attached to the imidazole or piperidine rings .

Scientific Research Applications

2.1. Dermatological Research

Immepip dihydrobromide is extensively studied for its role in inducing itch behavior in animal models. Research indicates that the compound can provoke significant scratching responses when administered subcutaneously.

  • Case Study : In one study, mice treated with Immepip exhibited increased scratching behavior, which was effectively blocked by TRPV1 antagonists, demonstrating the involvement of TRPV1 channels in mediating itch responses .
StudyDose (μM)ResponseNotes
A50Scratching behavior inducedBlocked by TRPV1 antagonist
B10Increased [Ca²⁺]i in DRG neuronsConcentration-dependent response

2.2. Behavioral Pharmacology

The impact of Immepip on stereotypical behaviors related to drug administration has been investigated, particularly concerning methamphetamine-induced behaviors.

  • Case Study : A study examining the effects of Immepip on methamphetamine-induced stereotypical behaviors found that pretreatment with Immepip altered the incidence of sniffing and biting behaviors in mice . This suggests that Immepip may influence behavioral outcomes associated with stimulant use.
Behavior TypeEffect of ImmepipStatistical Significance
SniffingDecreasedP < 0.0001
BitingIncreasedP < 0.0001

2.3. Neuropharmacology

The neuropharmacological effects of Immepip have also been explored, particularly its role in modulating serotonin release and influencing mood-related behaviors.

  • Research Findings : Studies indicate that Immepip significantly reduces serotonin release in response to stimulation, highlighting its potential as a therapeutic target for mood disorders .

Comparison with Similar Compounds

  • Imetit dihydrobromide
  • Imidafenacin hydrochloride
  • BAZ2-ICR

Comparison: Immepip dihydrobromide is unique in its high selectivity for histamine H3 and H4 receptors, making it a valuable tool in research. Unlike some similar compounds, it does not exhibit significant activity at histamine H1 or α2 receptors, reducing the likelihood of off-target effects .

Biological Activity

Immepip dihydrobromide is a synthetic compound recognized primarily for its role as a potent agonist of the histamine H3 receptor, with additional activity at the H4 receptor. This article delves into the biological activity of Immepip, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

  • Chemical Name : 4-(1H-Imidazol-4-ylmethyl)piperidine dihydrobromide
  • Molecular Formula : C9H15N3.2HBr
  • Molecular Weight : 293.15 g/mol

Immepip exhibits high affinity for the histamine H3 receptor, with Ki values of approximately 0.4 nM for H3 and 9 nM for H4 receptors in human recombinant systems . It is considered equipotent or slightly more active than (R)-α-methylhistamine at H3 receptors . The activation of H3 receptors by Immepip inhibits the release of various neurotransmitters, leading to significant physiological effects.

Pharmacological Effects

1. Antinociceptive Activity
Research indicates that Immepip significantly reduces nociceptive behaviors in animal models. In a study utilizing the formalin test in rats, systemic administration of Immepip (5 and 30 mg/kg) markedly attenuated flinching responses associated with pain . This effect was dose-dependent and reversed by the H3 antagonist thioperamide, confirming the specificity of Immepip's action through H3 receptor activation.

2. Anti-inflammatory Effects
Immepip has also been shown to inhibit formalin-induced swelling in a dose-dependent manner, suggesting its potential utility in managing inflammatory conditions . The inhibition of inflammatory peptide release is a critical mechanism by which Immepip exerts its anti-inflammatory effects.

Study on Sleep/Wake Phases

A study investigated the effects of Immepip on sleep/wake cycles in Sprague-Dawley rats. It was found that Immepip effectively reduced cortical histamine release, influencing sleep patterns and suggesting its role in modulating sleep architecture through H3 receptor activation .

Itch Behavior Induction

Another significant finding demonstrated that Immepip induced itch behavior in mice through its action on H4 receptors. This highlights the dual role of Immepip as both an H3 and H4 receptor agonist, providing insights into its potential applications in treating conditions characterized by itchiness .

Summary of Biological Activities

Activity Type Effect Study Reference
AntinociceptiveReduces flinching in formalin test
Anti-inflammatoryInhibits swelling
Sleep modulationAlters sleep/wake phases
Induction of itchCauses itch behavior

Properties

IUPAC Name

4-(1H-imidazol-5-ylmethyl)piperidine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;;/h6-8,10H,1-5H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNJPNRDGXJQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CN=CN2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164391-47-3
Record name Immepip dihydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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